molecular formula C20H19NO5 B15023239 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methoxyphenyl)acetamide

2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methoxyphenyl)acetamide

Cat. No.: B15023239
M. Wt: 353.4 g/mol
InChI Key: BAFSDUVHPDZGLO-UHFFFAOYSA-N
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Description

2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4,8-dimethyl-2-oxo-2H-chromen-7-ol with N-(4-methoxyphenyl)acetamide in the presence of appropriate reagents and solvents. One common method includes the use of dry dimethylformamide (DMF) and triethylamine (TEA) as solvents, with the reaction mixture being heated to around 70°C . The completion of the reaction is usually monitored by thin-layer chromatography (TLC).

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives such as:

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • Ethyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Compared to these compounds, 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of the N-(4-methoxyphenyl)acetamide group, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H19NO5/c1-12-10-19(23)26-20-13(2)17(9-8-16(12)20)25-11-18(22)21-14-4-6-15(24-3)7-5-14/h4-10H,11H2,1-3H3,(H,21,22)

InChI Key

BAFSDUVHPDZGLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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